Lipophilicity Advantage Over Primary Amide Analog: ~6.3× Higher logP for Enhanced Membrane Penetration Potential
The target N-benzyl-N-methyl tertiary amide exhibits a computed logP of 0.60 (ZINC predicted) [1], whereas the primary amide analog 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (CAS 384820-93-3) has a measured logP of -0.19 . This represents a ΔlogP of +0.79, corresponding to approximately 6.3-fold greater lipophilicity. The logS (aqueous solubility) for the target is predicted at -2.03 (log units) [2], indicating moderate solubility suitable for cell-based assays while retaining sufficient lipophilicity for passive membrane diffusion.
| Evidence Dimension | Computed/measured logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.60 (ZINC predicted); logS = -2.03 (MMsINC predicted) |
| Comparator Or Baseline | 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (primary amide analog, CAS 384820-93-3): logP = -0.19 (Fluorochem measured) |
| Quantified Difference | ΔlogP = +0.79 (target more lipophilic by ~6.3×); ΔlogS = -2.03 vs. not reported for comparator |
| Conditions | Computed logP (ZINC, ChEMBL20-derived model) and vendor-reported measured logP (Fluorochem CoA) |
Why This Matters
The 6.3× higher logP of the target compound relative to the primary amide analog makes it substantially more suitable for assays requiring passive membrane permeability, such as intracellular target engagement or blood-brain barrier penetration studies, where the comparator would likely underperform.
- [1] ZINC Database. ZINC000200065145. UCSF. Available at: https://zinc.docking.org/substances/ZINC000200065145/ (accessed 2026-04-30). logP = 0.602. View Source
- [2] MMsINC Database. MMs03572615. University of Padova. Available at: http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs03572615 (accessed 2026-04-30). logS = -2.02608; SlogP = 0.0832. View Source
